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Efficacy and Safety Data for Entrectinib in ROS1+
NSCLC

The data for Entrectinib primarily comes from integrated analyses of three phase 1/2 trials (ALKA-372-001,

STARTRK-1, and STARTRK-2) [1] [2]. The more recent phase 2/3 BFAST trial (Cohort D) confirmed these

findings in patients identified via liquid biopsy [3].

The tables below summarize the key efficacy and safety data for Entrectinib in ROS1-positive NSCLC.

Table 1: Key Efficacy Outcomes from Clinical Trials

Trial / Population
Objective
Response Rate
(ORR)

Median Duration
of Response
(DOR)

Median
Progression-Free
Survival (PFS)

Intracranial
ORR

Integrated
Analysis (Tissue-
identified) [2]

77% (95% CI:

64-88) [n=53]

24.6 months (95%

CI: 11.4-34.8)

16.8 months (95%

CI: 12.2-22.4) [3]

49% (n=51)

[3]
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Trial / Population
Objective
Response Rate
(ORR)

Median Duration
of Response
(DOR)

Median
Progression-Free
Survival (PFS)

Intracranial
ORR

Integrated
Analysis (Tissue-
identified) [3]

67% (95% CI:
59.3-74.4)

[n=172]

20.4 months (95%
CI: 14.8-34.8)

16.8 months (95%
CI: 12.2-22.4)

Information
missing

BFAST Trial
(Liquid biopsy-
identified) [3]

81.5% (95% CI:

68.6-90.8)
[n=54]

13.0 months

(Investigator-
assessed)

Information missing Information

missing

Table 2: Overview of Safety and Administration

Category Details

Recommended Adult
Dosage

600 mg orally, once daily [1] [4]

Most Common
Adverse Reactions

Fatigue, constipation, dysgeusia (taste disturbance), edema, dizziness,
diarrhea, nausea, dysesthesia, dyspnea, myalgia, cognitive impairment, weight

increase, cough, vomiting, pyrexia, arthralgia, vision disorders [4]

Serious Adverse
Reactions

Congestive heart failure, central nervous system effects, skeletal fractures,

hepatotoxicity, hyperuricemia, QT interval prolongation, vision disorders [4]

Treatment-Related
AEs (Grade 3/4)

Occurred in 34% of patients (n=134); most common: weight increase (8%) and

neutropenia (4%) [2]

Comparative Effectiveness: Entrectinib vs. Crizotinib

Generating direct comparative evidence from randomized trials is challenging for rare diseases like ROS1+

NSCLC. The following data comes from a comparative effectiveness analysis that matched patients from

Entrectinib clinical trials with a retrospective real-world cohort of crizotinib-treated patients from the

Flatiron Health EHR-derived database [5] [6].
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Table 3: Comparative Analysis with Real-World Crizotinib Data

Outcome Measure
Entrectinib (Clinical
Trial Data)

Crizotinib (Real-World
Data)

Hazard Ratio
(HR)

Time to Treatment
Discontinuation (TTD)

14.6 months (95% CI:
8.3-23.8) [6]

8.8 months (95% CI:
8.2-9.9) [6]

0.72 (95% CI:
0.51-1.02) [5]

Real-World PFS (rwPFS) Not Applicable (Trial
PFS used)

Not Applicable 0.44 (95% CI:
0.27-0.74) [6]

Overall Survival (OS) Not Reached [6] 18.5 months (95% CI:
15.1-19.9) [5] [6]

Information
missing

Key Differentiators and Clinical Implications

Intracranial Efficacy: A critical differentiator for Entrectinib is its designed ability to penetrate the

blood-brain barrier [2]. In patients with baseline CNS metastases, Entrectinib demonstrated an
intracranial objective response rate of 49%, addressing a common site of progression in ROS1+

NSCLC [3] [7].
Liquid Biopsy Utility: The BFAST trial confirms that liquid biopsy is a reliable diagnostic method
for identifying ROS1 fusions and selecting patients for Entrectinib treatment, with efficacy consistent
with tissue-based testing [3].

Experimental Methodology Overview

For HTA submission, detailing the methodology of the cited evidence is crucial.

Source of Entrectinib Data: The integrated efficacy analysis pooled individual patient data from
three ongoing, open-label, multicenter trials: ALKA-372-001 (EudraCT 2012-000148-88), STARTRK-
1 (NCT02097810), and STARTRK-2 (NCT02568267) [2]. The primary endpoints for the integrated
analysis were Objective Response Rate (ORR) and Duration of Response (DOR), as assessed by

Blinded Independent Central Review (BICR) using RECIST 1.1 criteria [2].
Source of Comparative Data: The crizotinib real-world cohort was derived from the Flatiron Health
electronic health record (EHR) database, which includes data from over 2.1 million US cancer
patients [6]. To ensure comparability, entrectinib trial inclusion/exclusion criteria were applied to
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the crizotinib cohort. Propensity score weighting was used to balance prognostic factors like age,

brain metastases, and prior lines of therapy [5] [6].
Analysis Methods: Time-to-event endpoints (TTD, PFS, OS) were analyzed using Kaplan-Meier
survival curves and Cox proportional hazard models on the propensity score-weighted
populations [6].

Visualizing the Clinical Development Pathway for
Entrectinib

The following diagram illustrates the clinical trial workflow and key evidence generation pathway for

Entrectinib, which can be referenced in an HTA submission.
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Key Considerations for HTA Submission

When preparing the HTA dossier, you may want to highlight these aspects:

Strength of Efficacy: Emphasize the high ORR and durable responses observed across multiple

trials, including in a dedicated cohort identified by liquid biopsy [3] [2] [4].
Comparative Clinical Benefit: Present the comparative analysis, which suggests longer time to
treatment discontinuation and progression-free survival for Entrectinib compared to real-world
crizotinib [5] [6].

Unique Clinical Value: Underscore Entrectinib's potent intracranial activity, which addresses a
significant unmet need in managing CNS metastases [3] [7] [2].

Robust Safety Profile: Include the well-characterized and manageable safety profile, which is
amenable to long-term dosing [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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